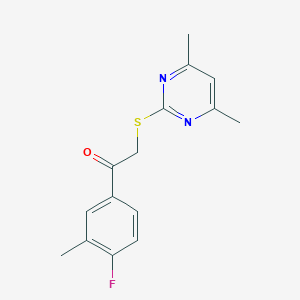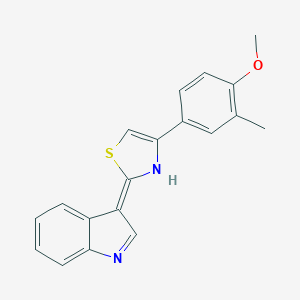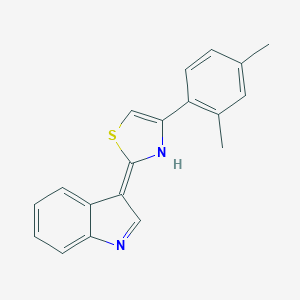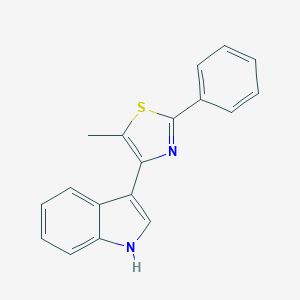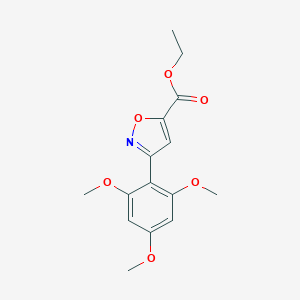
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate, also known as ETIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ETIC belongs to the class of isoxazole carboxylates, which have been studied for their biological activities. In
作用机制
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to bind to the glycine site of the NMDA receptor, which modulates the activity of the receptor. This binding results in a decrease in the amplitude of NMDA receptor-mediated currents. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, but it has been shown to inhibit the proliferation of certain cancer cell lines.
Biochemical and Physiological Effects:
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to have a modulatory effect on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This modulation has been reported to improve cognitive function in animal models. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been reported to have anti-tumor properties by inhibiting the proliferation of certain cancer cell lines.
实验室实验的优点和局限性
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has also been reported to have low toxicity and is well-tolerated in animal models. However, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, which limits its potential applications in cancer research.
未来方向
There are several future directions for research on Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. One direction is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of cognitive disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells and its potential applications in cancer research.
合成方法
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate can be synthesized by reacting 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The resulting product is then reacted with ethyl chloroformate to obtain Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. This synthesis method has been reported in literature and has been optimized for high yield and purity.
科学研究应用
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been studied for its potential applications in the field of neuroscience. It has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to have anti-inflammatory and anti-tumor properties. These potential applications make Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate a promising compound for further research.
属性
分子式 |
C15H17NO6 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
ethyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-5-21-15(17)13-8-10(16-22-13)14-11(19-3)6-9(18-2)7-12(14)20-4/h6-8H,5H2,1-4H3 |
InChI 键 |
RVAJFECORZDQNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
规范 SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
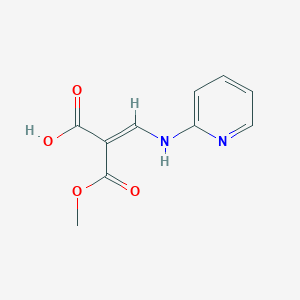
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
